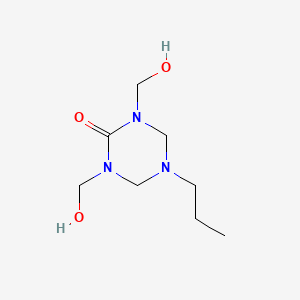
7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(410)heptane-3-methanol is a bicyclic compound with a unique structure that includes two chlorine atoms and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol typically involves multiple steps. One common method includes the chlorination of alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol involves its interaction with specific molecular targets. The chlorine atoms and the bicyclic structure play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(4.1.0)heptane, 3,7,7-trimethyl-: A similar compound without the chlorine atoms.
Carane: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness
7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol is unique due to the presence of chlorine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the bicyclic structure and the specific functional groups makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
85099-17-8 |
|---|---|
Molecular Formula |
C11H18Cl2O |
Molecular Weight |
237.16 g/mol |
IUPAC Name |
2-(7,7-dichloro-6-methyl-3-bicyclo[4.1.0]heptanyl)propan-2-ol |
InChI |
InChI=1S/C11H18Cl2O/c1-9(2,14)7-4-5-10(3)8(6-7)11(10,12)13/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
ZCMOCXGFGLUTHV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1C2(Cl)Cl)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
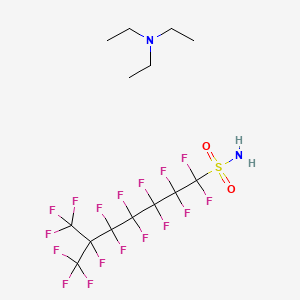


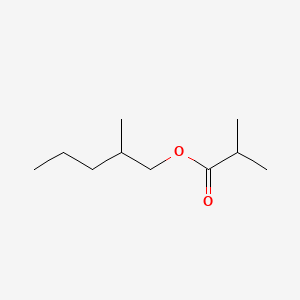



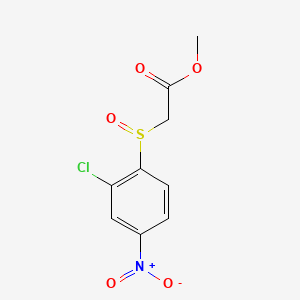
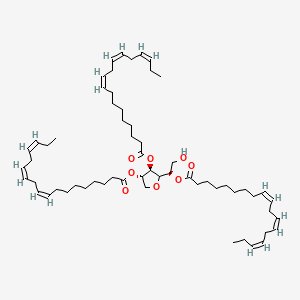
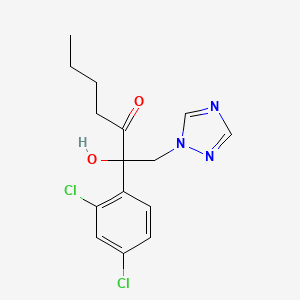

![2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate](/img/structure/B12680495.png)
